molecular formula C9H14O B14683441 Cyclohexanol, 1-(1,2-propadienyl)- CAS No. 34761-56-3

Cyclohexanol, 1-(1,2-propadienyl)-

Katalognummer: B14683441
CAS-Nummer: 34761-56-3
Molekulargewicht: 138.21 g/mol
InChI-Schlüssel: IXLAETHNFWRAGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. It is a derivative of cyclohexanol where a propadienyl group is attached to the cyclohexane ring. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 1-(1,2-propadienyl)- typically involves the reaction of cyclohexanol with propadiene under specific conditions. One common method includes the use of a catalyst to facilitate the addition of the propadienyl group to the cyclohexanol molecule . The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanol, 1-(1,2-propadienyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexanol, 1-(1,2-propadienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone or cyclohexanoic acid, while reduction can produce cyclohexane derivatives .

Wissenschaftliche Forschungsanwendungen

Cyclohexanol, 1-(1,2-propadienyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Cyclohexanol, 1-(1,2-propadienyl)- involves its interaction with specific molecular targets and pathways. The propadienyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, resulting in the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cyclohexanol, 1-(1,2-propadienyl)- is unique due to the presence of both a cyclohexanol and a propadienyl group in its structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers a unique reactivity profile and potential for diverse chemical transformations .

Eigenschaften

CAS-Nummer

34761-56-3

Molekularformel

C9H14O

Molekulargewicht

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-2-6-9(10)7-4-3-5-8-9/h6,10H,1,3-5,7-8H2

InChI-Schlüssel

IXLAETHNFWRAGA-UHFFFAOYSA-N

Kanonische SMILES

C=C=CC1(CCCCC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.